3,4-Dihydroxymandelic acid, (R)-
Description
Contextualization within Catecholamine and Aromatic Metabolite Research
Catecholamines, a group of neurotransmitters including dopamine (B1211576), epinephrine (B1671497) (adrenaline), and norepinephrine (B1679862) (noradrenaline), are central to the body's physiological and metabolic responses. Their breakdown is a crucial process for maintaining homeostasis, and (R)-3,4-dihydroxymandelic acid is a product of this degradation. wikipedia.orgresearchgate.net Specifically, it is formed from norepinephrine through the action of monoamine oxidase and aldehyde dehydrogenase. caymanchem.comnih.gov
The study of aromatic metabolites like (R)-3,4-dihydroxymandelic acid is vital for understanding various physiological and pathological states. These metabolites can serve as biomarkers for certain diseases and provide insights into the metabolic flux through specific biochemical pathways. hmdb.caresearchgate.net Research has highlighted the potent antioxidative and radical scavenging properties of 3,4-dihydroxymandelic acid, suggesting a physiological function beyond its role as a simple catabolite. nih.govresearchgate.net In fact, its antioxidative capacity has been shown to be significantly higher than that of standard antioxidants like ascorbic acid and tocopherol in various assays. nih.gov
Historical Perspectives on its Identification and Early Research Significance
Early research into catecholamine metabolism led to the identification of various breakdown products, including 3,4-dihydroxymandelic acid. Initial studies focused on elucidating the enzymatic reactions involved in the conversion of norepinephrine to its final metabolites. wpunj.edu The development of analytical techniques such as paper chromatography was instrumental in separating and identifying these compounds in biological samples. wpunj.edu
The significance of 3,4-dihydroxymandelic acid in research expanded as its role in different biological contexts was uncovered. For instance, it was found to be a substrate for the enzyme catechol-O-methyltransferase (COMT), which converts it to vanillylmandelic acid (VMA), another important catecholamine metabolite. hmdb.cawikipedia.org More recent research has even explored its role in interkingdom signaling, where it acts as a chemoattractant for certain bacteria, including pathogenic strains of E. coli. nih.govnih.gov This discovery has opened new avenues for understanding host-pathogen interactions and the influence of host metabolites on bacterial virulence. nih.govnih.gov
| Property | Value |
| IUPAC Name | (R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
| Other Names | (R)-DOMA |
| Chemical Formula | C₈H₈O₅ |
| Molar Mass | 184.146 g/mol |
Table 1: Chemical Properties of (R)-3,4-Dihydroxymandelic Acid
| Research Area | Key Findings |
| Catecholamine Metabolism | A metabolite of norepinephrine, formed via monoamine oxidase and aldehyde dehydrogenase. caymanchem.comnih.gov |
| Antioxidant Activity | Exhibits potent radical scavenging and antioxidative properties, surpassing some standard antioxidants. nih.gov |
| Enzymatic Substrate | Converted to vanillylmandelic acid (VMA) by catechol-O-methyltransferase (COMT). hmdb.cawikipedia.org |
| Host-Pathogen Interaction | Acts as a chemoattractant for enterohemorrhagic E. coli, influencing its virulence. nih.govnih.gov |
Table 2: Research Highlights of (R)-3,4-Dihydroxymandelic Acid
Structure
3D Structure
Properties
CAS No. |
64998-15-8 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H8O5/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,9-11H,(H,12,13)/t7-/m1/s1 |
InChI Key |
RGHMISIYKIHAJW-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)O)O)O |
Origin of Product |
United States |
Biosynthesis and Endogenous Metabolic Pathways of R 3,4 Dihydroxymandelic Acid
Formation from Catecholamines and their Precursors
The primary pathway for the formation of (R)-3,4-Dihydroxymandelic acid involves the catabolism of the vital neurotransmitters and hormones, norepinephrine (B1679862) and epinephrine (B1671497). caymanchem.commedchemexpress.com
The breakdown of norepinephrine and epinephrine is a critical process for terminating their signaling activity and is primarily carried out by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). cvpharmacology.comwikipedia.org The formation of (R)-3,4-Dihydroxymandelic acid is a direct result of the action of MAO on these catecholamines. nih.govyoutube.com
The process begins with the enzymatic action of MAO, which is located on the outer mitochondrial membrane, on norepinephrine and epinephrine. wikipedia.orgnih.gov This reaction converts the catecholamines into an unstable intermediate aldehyde, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), also known as 3,4-dihydroxymandelaldehyde (B87611) (DHMAL). nih.govepa.gov Subsequently, the enzyme aldehyde dehydrogenase (ALDH) rapidly oxidizes this aldehyde intermediate to form the stable carboxylic acid, (R)-3,4-Dihydroxymandelic acid. youtube.comnih.govhmdb.ca While both MAO-A and MAO-B can metabolize catecholamines, MAO-A is considered more efficient in this process. nih.gov
In some bacterial systems, such as in Escherichia coli, a similar conversion of norepinephrine to 3,4-dihydroxymandelic acid has been observed, mediated by the enzymes TynA (a monoamine oxidase) and FeaB (an aromatic aldehyde dehydrogenase). nih.govasm.org
Key Enzymes in Norepinephrine and Epinephrine Catabolism to (R)-3,4-Dihydroxymandelic Acid
| Enzyme | Function | Cellular Location |
|---|---|---|
| Monoamine Oxidase (MAO) | Converts norepinephrine and epinephrine to 3,4-dihydroxymandelaldehyde (DHMAL). nih.govepa.gov | Outer mitochondrial membrane. wikipedia.orgnih.gov |
| Aldehyde Dehydrogenase (ALDH) | Oxidizes DHMAL to (R)-3,4-Dihydroxymandelic acid. nih.govhmdb.ca |
L-Dopa (levodopa) is the metabolic precursor to the catecholamines dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgresearchgate.net The biosynthesis of these neurotransmitters begins with the amino acid L-tyrosine, which is converted to L-Dopa by the enzyme tyrosine hydroxylase. wikipedia.org L-Dopa is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine. wikipedia.orgresearchgate.net In noradrenergic and adrenergic neurons, dopamine is further converted to norepinephrine by dopamine β-hydroxylase, and norepinephrine is subsequently converted to epinephrine by phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgnih.gov
Therefore, L-Dopa is metabolically linked to (R)-3,4-Dihydroxymandelic acid through its role as a precursor to norepinephrine and epinephrine. The administration of L-Dopa can lead to an increased synthesis of these catecholamines, which in turn can be catabolized to (R)-3,4-Dihydroxymandelic acid. nih.gov While L-Dopa itself can be metabolized through other pathways, its primary connection to (R)-3,4-Dihydroxymandelic acid is indirect, via the catecholamine synthesis pathway. wikipedia.orgresearchgate.net Studies have also shown that the administration of L-Dopa can result in the urinary excretion of various metabolites, including mandelic acids. nih.gov
Intermediates in Metabolic Cascade
The formation of (R)-3,4-Dihydroxymandelic acid proceeds through a critical aldehyde intermediate.
3,4-Dihydroxymandelaldehyde (DHMAL), also referred to as 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), is the immediate precursor to (R)-3,4-Dihydroxymandelic acid. nih.govhmdb.ca This highly reactive catecholaldehyde is formed from the oxidative deamination of norepinephrine and epinephrine by monoamine oxidase (MAO). epa.gov Due to its potential toxicity, DHMAL is typically rapidly converted to its corresponding acid form. nih.gov The biosynthesis of (R)-3,4-Dihydroxymandelic acid from DHMAL is catalyzed by the enzyme aldehyde dehydrogenase. hmdb.ca
The term "norepinephrine aldehyde" refers to 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), the aldehyde formed from the MAO-catalyzed breakdown of norepinephrine. caymanchem.comnih.gov The conversion of this intermediate is a crucial step in the metabolic pathway. The enzyme aldehyde dehydrogenase acts on norepinephrine aldehyde to produce (R)-3,4-Dihydroxymandelic acid. youtube.comnih.gov This enzymatic reaction is an oxidation process that is essential for detoxifying the reactive aldehyde. nih.gov
Downstream Metabolic Fates of (R)-3,4-Dihydroxymandelic Acid
Once formed, (R)-3,4-Dihydroxymandelic acid is further metabolized before excretion. The primary downstream metabolic fate of this compound is its conversion to vanillylmandelic acid (VMA). hmdb.cawikipedia.orgwikipedia.org This reaction involves the methylation of one of the hydroxyl groups on the catechol ring, a process catalyzed by the enzyme catechol-O-methyltransferase (COMT). hmdb.cahmdb.cawikipedia.org VMA is the major end-stage metabolite of norepinephrine and epinephrine and is ultimately excreted in the urine. cvpharmacology.comhmdb.cawikipedia.org
Another potential, though less characterized, metabolic pathway for (R)-3,4-Dihydroxymandelic acid could be its conversion to 3,4-dihydroxybenzaldehyde (B13553), a reaction that may be catalyzed by tyrosinase. nih.gov
Metabolic Pathway of (R)-3,4-Dihydroxymandelic Acid
| Precursor(s) | Intermediate | Product | Key Enzyme(s) |
|---|---|---|---|
| Norepinephrine, Epinephrine | 3,4-Dihydroxymandelaldehyde (DHMAL) | (R)-3,4-Dihydroxymandelic Acid | Monoamine Oxidase (MAO), Aldehyde Dehydrogenase (ALDH). nih.govyoutube.com |
| (R)-3,4-Dihydroxymandelic Acid | - | Vanillylmandelic Acid (VMA) | Catechol-O-methyltransferase (COMT). hmdb.cawikipedia.org |
Enzymatic Conversion to Vanillylmandelic Acid (VMA)
Once formed, (R)-3,4-Dihydroxymandelic acid serves as a substrate for the enzyme catechol-O-methyltransferase (COMT). asm.orgwikipedia.org This enzyme facilitates the methylation of the catechol structure of (R)-3,4-Dihydroxymandelic acid, leading to the production of vanillylmandelic acid (VMA). asm.orgwikipedia.org VMA is a major end-stage metabolite of norepinephrine and epinephrine and its measurement in urine is a key diagnostic marker for certain tumors. nih.govresearchgate.net
The enzymatic conversion of (R)-3,4-Dihydroxymandelic acid to VMA is a critical step in the final elimination pathway of catecholamines. This reaction is summarized in the table below:
| Substrate | Enzyme | Product |
| (R)-3,4-Dihydroxymandelic acid | Catechol-O-methyltransferase (COMT) | Vanillylmandelic Acid (VMA) |
Relationship with 3,4-Dihydroxyphenylglycol (B133932) (DHPG) Metabolism
The metabolism of norepinephrine gives rise to two primary metabolites: 3,4-dihydroxyphenylglycol (DHPG) and (R)-3,4-Dihydroxymandelic acid (DOMA). Research indicates that these two pathways are distinct and can be dissociated. nih.gov
The formation of DHPG predominantly occurs within the presynaptic nerve terminals following the reuptake of norepinephrine. Here, monoamine oxidase (MAO) acts on norepinephrine to produce an unstable aldehyde, which is then rapidly reduced to DHPG by aldehyde reductase. nih.gov In contrast, the formation of (R)-3,4-Dihydroxymandelic acid appears to follow a separate pathway. nih.gov
A study investigating the effects of various inhibitors on the plasma levels of DHPG and DOMA in rats provided key insights into this dissociation. nih.gov The findings are summarized in the following table:
| Treatment | Effect on Plasma DHPG | Effect on Plasma DOMA |
| Desipramine (inhibits norepinephrine reuptake) | Significant reduction | No change |
| Clorgyline (MAO-A inhibitor) | Significant reduction | Moderate reduction |
| Deprenyl (MAO-B inhibitor) | Moderate reduction | Moderate reduction |
| Clorgyline and Deprenyl combined | Almost complete elimination | Moderate reduction |
These findings suggest that the presynaptic metabolism of norepinephrine, involving reuptake and subsequent action of MAO-A, is the primary route for DHPG production. nih.gov The formation of (R)-3,4-Dihydroxymandelic acid, however, seems to be less dependent on this specific presynaptic pathway and is likely generated through alternative metabolic routes, potentially involving extraneuronal metabolism or the activity of commensal microbiota. asm.orgnih.gov
Enzymatic Mechanisms Governing R 3,4 Dihydroxymandelic Acid Biochemistry
Aldehyde Dehydrogenase (ALDH) Specificity and Function
Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for oxidizing a wide array of aldehydes to their corresponding carboxylic acids. nih.govnih.govnih.gov In the metabolic pathway of catecholamines, ALDH plays a pivotal role in the formation of (R)-3,4-Dihydroxymandelic acid (DHMA). The direct precursor to DHMA is 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), an aldehyde metabolite of both norepinephrine (B1679862) and epinephrine (B1671497). nih.govwikipedia.org
ALDH enzymes catalyze the irreversible oxidation of DOPEGAL to yield DHMA. wikipedia.orgnih.gov This function is a critical detoxification step, as catecholamine-derived aldehydes like DOPEGAL and the dopamine-derived 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) are reactive and potentially neurotoxic molecules. nih.govwikipedia.org The accumulation of these aldehydes due to impaired ALDH function is hypothesized to be a contributing factor to neurodegenerative disorders. nih.gov While multiple ALDH isozymes exist within the human genome, ALDH1A1 and ALDH2 are considered significant contributors to the metabolism of biogenic aldehydes in neuronal tissues. nih.govnih.gov The specificity of ALDH ensures the efficient conversion of the reactive aldehyde group of DOPEGAL into a stable carboxylic acid, thereby forming DHMA.
Catechol-O-Methyl Transferase (COMT) Modulations
Catechol-O-methyltransferase (COMT) is a key enzyme in the degradation of catechol compounds, including catecholamine neurotransmitters and their metabolites. wikipedia.orgnih.gov COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate. wikipedia.org (R)-3,4-Dihydroxymandelic acid, possessing a catechol structure, is a substrate for COMT.
The enzymatic action of COMT on 3,4-dihydroxymandelic acid (also referred to as DOMA) results in its methylation to produce vanillylmandelic acid (VMA). wikipedia.org This conversion is a significant step in the final degradation pathway of norepinephrine and epinephrine, with VMA being a major end-product excreted in the urine. wikipedia.org The modulation by COMT represents a crucial inactivation step, converting the biologically active catechol structure of DHMA into a less active methylated form. Inhibition of COMT can lead to an accumulation of catechol substrates, including DHMA, which has been explored therapeutically in conditions like Parkinson's disease to increase the bioavailability of L-DOPA. nih.govnih.gov
Monoamine Oxidase (MAO) Involvement in Precursor Formation
Monoamine oxidase (MAO) is a mitochondrial flavoenzyme that initiates the catabolism of monoamine neurotransmitters, including norepinephrine, epinephrine, and dopamine (B1211576). nih.govwikipedia.org It catalyzes the oxidative deamination of these monoamines, converting them into their corresponding aldehydes. wikipedia.org The formation of the direct precursor to (R)-3,4-Dihydroxymandelic acid is entirely dependent on the action of MAO.
Specifically, MAO acts on norepinephrine to form 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). wikipedia.orgnih.gov This aldehyde is the immediate product of norepinephrine's deamination and serves as the branching point for subsequent metabolism into either DHMA or 3,4-dihydroxyphenylglycol (B133932) (DHPG). nih.govnih.gov There are two main isoforms of MAO, termed MAO-A and MAO-B, which exhibit different substrate specificities. mdpi.com Norepinephrine is a substrate for both forms, but it is preferentially metabolized by MAO-A. wikipedia.orgnih.gov Therefore, MAO-A activity in catecholaminergic neurons is the primary driver for the production of DOPEGAL, initiating the metabolic cascade that can lead to the synthesis of (R)-3,4-Dihydroxymandelic acid. mdpi.com
Tyrosinase-Catalyzed Oxidative Decarboxylation
Tyrosinase, a copper-containing enzyme, typically catalyzes the oxidation of phenols to quinones. drugbank.comnih.gov However, in the case of 3,4-dihydroxymandelic acid, it facilitates an unusual oxidative decarboxylation reaction. Instead of only forming a quinone, the reaction yields 3,4-dihydroxybenzaldehyde (B13553) as the primary product. drugbank.comnih.gov This unique catalytic activity involves the transient formation of unstable intermediates.
Formation of Quinone Products
The initial step in the tyrosinase-catalyzed reaction is the conventional oxidation of the catechol moiety of 3,4-dihydroxymandelic acid to its corresponding o-quinone, named 3,4-mandeloquinone. nih.govscispace.com This quinone product is highly unstable and not readily observed during the steady state of the reaction. nih.gov However, its transient formation has been confirmed through non-steady-state kinetic experiments and trapping studies. nih.govscispace.com The visible absorption spectrum of this transient quinone shows a maximum at approximately 394 nm. nih.gov This unstable 3,4-mandeloquinone is the pivotal intermediate that immediately undergoes further transformation. nih.gov
Transient Quinone Methide Intermediates and Rearrangements
Following its formation, the unstable 3,4-mandeloquinone rapidly undergoes decarboxylation (loss of CO2). This process generates a highly reactive and transient α,2-dihydroxy-p-quinone methide intermediate. nih.govscispace.com Quinone methides are cross-conjugated molecules known for their high electrophilicity and reactivity. wikipedia.orgnih.gov Evidence for the formation of this quinone methide intermediate was provided by experiments using α-deuterated 3,4-dihydroxymandelic acid. The resulting product, 3,4-dihydroxybenzaldehyde, retained nearly 90% of the deuterium, which strongly supports the quinone methide mechanism. nih.govscispace.com This transient intermediate then undergoes a dienone-phenol rearrangement and keto-enol tautomerism to yield the final, more stable product, 3,4-dihydroxybenzaldehyde. nih.gov
Role of Aldose Reductase versus Aldehyde Reductase in Related Pathways
After monoamine oxidase (MAO) generates 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) from norepinephrine, its metabolic fate is determined by the action of two competing enzyme types: dehydrogenases and reductases. nih.gov While aldehyde dehydrogenase (ALDH) oxidizes DOPEGAL to 3,4-dihydroxymandelic acid (DHMA), aldehyde reductase (ALR) and aldose reductase (AR), both members of the aldo-keto reductase superfamily, catalyze its reduction. wikipedia.orgnih.govnih.gov
These reductases convert DOPEGAL into 3,4-dihydroxyphenylglycol (DHPG). wikipedia.orgnih.gov In most physiological conditions, the reduction of DOPEGAL to DHPG is the predominant metabolic pathway, making DHMA a minor metabolite of norepinephrine. nih.govepa.gov Studies in rats have shown that baseline plasma concentrations of DHPG are approximately 60-fold higher than those of DHMA. nih.gov However, when aldehyde and aldose reductases are inhibited, the metabolic flux shifts dramatically. Under such inhibition, the conversion of DOPEGAL to DHPG is blocked, leading to a significant increase in the oxidation of DOPEGAL by ALDH. This results in a substantial elevation of DHMA levels, transforming it from a minor to a major metabolite. nih.gov This demonstrates the critical and competitive roles Aldose Reductase and Aldehyde Reductase play in dictating the metabolic channeling of norepinephrine's aldehyde precursor, thereby influencing the amount of (R)-3,4-Dihydroxymandelic acid produced.
Interactive Data Tables
Table 1: Key Enzymes and their Reactions
This table summarizes the primary enzymatic reactions discussed in the article.
| Enzyme | Substrate(s) | Product(s) | Reaction Type |
| Aldehyde Dehydrogenase (ALDH) | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL), NAD(P)+ | (R)-3,4-Dihydroxymandelic acid (DHMA) | Oxidation |
| Catechol-O-Methyl Transferase (COMT) | (R)-3,4-Dihydroxymandelic acid (DHMA), S-adenosyl-L-methionine (SAM) | Vanillylmandelic acid (VMA) | Methylation |
| Monoamine Oxidase (MAO) | Norepinephrine | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Oxidative Deamination |
| Tyrosinase | (R)-3,4-Dihydroxymandelic acid (DHMA) | 3,4-Dihydroxybenzaldehyde | Oxidative Decarboxylation |
| Aldose/Aldehyde Reductase | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL), NADPH | 3,4-Dihydroxyphenylglycol (DHPG) | Reduction |
Table 2: Metabolite Pathway Overview
This table outlines the sequential formation and degradation pathways involving (R)-3,4-Dihydroxymandelic acid.
| Precursor | Generating Enzyme | Metabolite | Degrading Enzyme | Final Product |
| Norepinephrine | Monoamine Oxidase (MAO) | 3,4-Dihydroxyphenylglycolaldehyde (DOPEGAL) | Aldehyde Dehydrogenase (ALDH) | (R)-3,4-Dihydroxymandelic acid |
| (R)-3,4-Dihydroxymandelic acid | Aldehyde Dehydrogenase (ALDH) | (R)-3,4-Dihydroxymandelic acid | Catechol-O-Methyl Transferase (COMT) | Vanillylmandelic acid (VMA) |
| (R)-3,4-Dihydroxymandelic acid | N/A (as substrate) | (R)-3,4-Dihydroxymandelic acid | Tyrosinase | 3,4-Dihydroxybenzaldehyde |
Stereochemical Characterization and Enantioselective Biological Interactions of 3,4 Dihydroxymandelic Acid
Stereospecificity in Molecular Recognition and Receptor Binding
Detailed research into the stereospecificity of 3,4-dihydroxymandelic acid in molecular recognition and receptor binding is not currently available. For a chiral molecule to exhibit stereospecificity, the (R)- and (S)-enantiomers would need to show different affinities or efficacies when interacting with a chiral biological target, such as a receptor or an enzyme. While it is a fundamental principle of pharmacology that enantiomers can have different biological activities, specific studies demonstrating this for DHMA are absent from the reviewed literature. There are no published reports on the differential binding of the (R)- and (S)-enantiomers to any particular receptor.
Differential Biological Activities of Enantiomers (e.g., Chemoattraction)
One of the noted biological activities of 3,4-dihydroxymandelic acid is its role as a chemoattractant for certain bacteria, including enterohemorrhagic Escherichia coli (EHEC). nih.govnih.gov Research has shown that DHMA, a metabolite of norepinephrine (B1679862) produced by commensal microbiota, can guide these bacteria towards specific locations in the gut and induce the expression of virulence genes. nih.govnih.gov However, these studies have been conducted using DHMA without specifying the stereochemistry, or by using a racemic mixture. There is currently no available research that has investigated whether the (R)- and (S)-enantiomers of DHMA have different potencies or efficacies as chemoattractants.
The following table summarizes the known biological activities of 3,4-dihydroxymandelic acid, noting the absence of stereospecific data.
| Biological Activity | Organism/System | Observed Effect | Stereospecific Data Available |
| Chemoattraction | Escherichia coli (EHEC and non-pathogenic strains) | Attracts bacteria and can induce virulence gene expression in EHEC. nih.govnih.gov | No |
| Antioxidant Activity | In vitro chemical assays | Scavenges free radicals. | No |
Biological Roles and Physiological Significance of R 3,4 Dihydroxymandelic Acid
Integration within Mammalian Metabolomes and Tissue Distribution
(R)-3,4-Dihydroxymandelic acid (DHMA), also known as DOMA, is a key metabolite of the catecholamine neurotransmitter norepinephrine (B1679862). nih.govcaymanchem.comwikipedia.org Its formation is a crucial step in the degradation pathway of norepinephrine. wikipedia.orgnih.gov This process primarily involves two enzymatic steps. Initially, norepinephrine is acted upon by monoamine oxidase (MAO) to form an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov Subsequently, the enzyme aldehyde dehydrogenase (AD) converts DOPEGAL into 3,4-dihydroxymandelic acid. caymanchem.comnih.gov This metabolic pathway is active in various mammalian tissues. arvojournals.org
DHMA is found distributed in different mammalian tissues, with a notable presence in the heart. nih.govresearchgate.net Beyond tissues, it is also detectable in bodily fluids such as blood and urine. foodb.ca The presence of DHMA in urine serves as an indicator of norepinephrine metabolism. foodb.ca In humans, DHMA is involved in tyrosine metabolism. foodb.cabovinedb.ca The compound can be further metabolized by catechol-O-methyltransferase (COMT) to form vanillylmandelic acid (VMA), a major end-product of norepinephrine and epinephrine (B1671497) degradation that is excreted in the urine. arvojournals.orgresearchgate.net The commensal microbiota, such as E. coli, can also produce DHMA from norepinephrine. caymanchem.comnih.gov
Antioxidative Properties and Free Radical Scavenging
(R)-3,4-Dihydroxymandelic acid exhibits powerful antioxidative and free-radical scavenging properties. nih.govresearchgate.net Its chemical structure, specifically the catechol group (a 1,2-benzenediol moiety), is key to this activity. foodb.cabovinedb.ca The compound has been shown to be a very potent scavenger of superoxide (B77818) radicals. nih.gov Furthermore, DHMA demonstrates the ability to protect human primary fibroblasts from oxidative stress induced by hydrogen peroxide. nih.govresearchgate.net Its antioxidant capabilities also extend to preventing lipid peroxidation. nih.govcaymanchem.com
Research has demonstrated that the antioxidant capacity of DHMA is significantly higher than that of several established standard antioxidants in various assays. nih.govresearchgate.net In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures radical scavenging activity, DHMA was found to be four times more effective than ascorbic acid, tocopherol, and butylated hydroxytoluene (BHT). nih.govresearchgate.net When specifically targeting superoxide radicals, DHMA shows a 5-fold smaller IC₅₀ value compared to ascorbic acid, indicating greater potency. nih.govresearchgate.net Its efficacy in preventing the oxidation of bulk lipids is also reported to be much higher than standard antioxidants. nih.gov
Table 1: Comparative Antioxidant Efficacy of (R)-3,4-Dihydroxymandelic Acid
| Assay Type | Compound | Comparative Efficacy | Source |
|---|---|---|---|
| DPPH Radical Scavenging | (R)-3,4-Dihydroxymandelic Acid | 4-fold higher activity | nih.gov |
| Ascorbic Acid | Standard | nih.gov | |
| Tocopherol | Standard | nih.gov | |
| Butylated Hydroxytoluene | Standard | nih.gov | |
| Superoxide Radical Scavenging | (R)-3,4-Dihydroxymandelic Acid | 5-fold smaller IC₅₀ | nih.gov |
| Ascorbic Acid | Standard | nih.gov |
Interplay with Neurotransmitter Systems and Oxidative Stress Responses
(R)-3,4-Dihydroxymandelic acid is intrinsically linked to neurotransmitter systems as a direct metabolite of norepinephrine. wikipedia.orgarvojournals.org The enzymatic machinery for its production, including monoamine oxidase and aldehyde dehydrogenase, is fundamental to the metabolic regulation of catecholamines. nih.govarvojournals.org This metabolic link places DHMA at the crossroads of neurotransmitter turnover and cellular stress responses. Neurons are particularly vulnerable to oxidative stress due to their high oxygen consumption and lipid-rich composition, making the role of endogenous antioxidants critical. nih.gov
The potent antioxidant activity of DHMA allows it to play a protective role against oxidative stress. nih.govresearchgate.net Studies have shown that DHMA can protect human cells against oxidative damage induced by agents like hydrogen peroxide. nih.gov This protective mechanism is vital as oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in neuronal damage. nih.gov Furthermore, DHMA produced by gut microbiota can act as a molecular signal, attracting certain bacteria and inducing virulence gene expression, highlighting a complex interplay between host neurotransmitter metabolites and the microbiome. nih.gov
Microbiome Mediated Dynamics and Interkingdom Signaling of R 3,4 Dihydroxymandelic Acid
Production by Commensal Gut Microbiota from Host-Derived Compounds
(R)-3,4-Dihydroxymandelic acid (DHMA) is a notable example of a molecule at the center of interkingdom signaling, originating from the metabolic interplay between the host and its gut microbiota. nih.govnih.gov This compound is not directly synthesized by the host but is rather a downstream metabolite of the host-derived neurotransmitter norepinephrine (B1679862) (NE). asm.orgasm.org The conversion of norepinephrine into DHMA is a biochemical process carried out by commensal bacteria residing in the gastrointestinal tract, such as certain strains of Escherichia coli. nih.govcaymanchem.com
The production of DHMA from norepinephrine by the gut microbiota is a two-step enzymatic process. asm.org It begins with the sensing of norepinephrine, which in turn induces the expression of specific bacterial enzymes. nih.gov The key enzymes involved are tyramine (B21549) oxidase (TynA) and aromatic aldehyde dehydrogenase (FeaB). asm.orgnih.gov TynA, a monoamine oxidase, first converts norepinephrine into an intermediate, 3,4-dihydroxyphenylglycolaldehyde. asm.org Subsequently, FeaB oxidizes this aldehyde to produce the final product, 3,4-dihydroxymandelic acid. asm.org
Evidence for the microbial origin of DHMA comes from comparative studies involving conventional and germ-free mice. nih.govasm.org Fecal contents from conventional mice with a normal gut microbiota contain detectable levels of DHMA, whereas germ-free mice lack this metabolite. nih.govnih.gov This highlights the essential role of the commensal microbiota in transforming host catecholamines into novel signaling molecules within the gut environment. nih.govnih.gov This biotransformation is a clear instance of host-gut microbiota metabolic interaction, where microbial enzymes act on host compounds to generate new bioactive substances. frontiersin.org
Modulation of Bacterial Behavior and Virulence
(R)-3,4-Dihydroxymandelic acid acts as a significant signaling molecule that influences the behavior of both pathogenic and non-pathogenic enteric bacteria. nih.govnih.gov Its presence in the gut lumen can trigger specific responses in bacteria, affecting their motility and expression of virulence factors. asm.orgcaymanchem.com This modulation of bacterial behavior underscores the importance of DHMA in the complex chemical communication network of the gut ecosystem.
Chemoattractant Properties for Enteric Bacteria
One of the most well-documented functions of DHMA is its role as a potent chemoattractant for enteric bacteria. nih.gov Both pathogenic strains, such as enterohemorrhagic Escherichia coli (EHEC), and non-pathogenic E. coli K-12 strains exhibit a strong chemotactic response towards DHMA. asm.orgasm.org The molecule is sensed by the Tar- and Tsr-containing chemoreceptor clusters, with the serine chemoreceptor Tsr being specifically identified as the mediator of this response. asm.orgnih.gov
The chemotactic response to DHMA is extraordinarily sensitive, with bacteria like the E. coli RP437 strain detecting concentrations as low as 5 nM. asm.org This high sensitivity suggests that DHMA can act as a powerful molecular beacon, guiding bacteria towards specific locations within the gut. nih.govnih.gov Since norepinephrine is often found in higher concentrations near lymphoid tissues in the gut, its conversion to DHMA by resident microbiota can create a chemical gradient that attracts other bacteria, including pathogens, to these preferred sites of infection. nih.govasm.org
| Bacterial Strain | Chemoreceptor | Reported Threshold Concentration | Reference |
|---|---|---|---|
| Escherichia coli (non-pathogenic K-12, RP437) | Tsr | ≤5 nM | asm.orgasm.org |
| Enterohemorrhagic Escherichia coli (EHEC) | Tsr | Not specifically quantified, but potent | nih.govnih.gov |
Induction of Virulence Gene Expression
Beyond its function as a chemoattractant, DHMA also plays a direct role in upregulating the virulence of pathogenic bacteria. nih.govcaymanchem.com In enterohemorrhagic E. coli (EHEC), exposure to DHMA induces the expression of key virulence genes. nih.govasm.org This induction leads to an increased ability of the pathogen to attach to intestinal epithelial cells, a critical step in the infection process. nih.govcaymanchem.com
This effect on virulence is mediated, at least in part, through the QseC sensor kinase, a component of a two-component regulatory system that responds to host hormones. nih.govasm.org The ability of DHMA to both attract EHEC and simultaneously trigger its virulence machinery suggests a sophisticated mechanism by which the pathogen can efficiently locate a suitable niche and initiate infection. nih.gov
| Pathogen | Effect of DHMA | Mediating System | Reference |
|---|---|---|---|
| Enterohemorrhagic Escherichia coli (EHEC) | Induces virulence gene expression | QseC-dependent | nih.govasm.org |
| Enterohemorrhagic Escherichia coli (EHEC) | Increases attachment to epithelial cells | QseC-dependent | nih.govcaymanchem.com |
Quorum-Sensing and Transcriptional Regulatory Networks in Microbial Contexts
The signaling cascade initiated by DHMA is intricately linked with bacterial quorum-sensing (QS) systems and transcriptional regulatory networks. nih.gov Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.gov The conversion of norepinephrine to DHMA and the subsequent bacterial responses are regulated by these complex networks. nih.gov
The induction of the enzymes TynA and FeaB, which are necessary for DHMA production, requires the QseBC two-component system. asm.orgnih.gov QseC is a sensor kinase that detects host signals like epinephrine (B1671497) and norepinephrine, as well as bacterial signals. nih.gov Upon sensing these signals, it phosphorylates its cognate response regulator, QseB. nih.gov Phosphorylated QseB, in turn, acts as a transcription factor. nih.gov
Research has shown that the promoter for the feaR gene, which encodes a crucial transcription factor for the tynA and feaB genes, contains binding sites for QseB. nih.gov This indicates that the QseBC system directly regulates the expression of FeaR, which then activates the genes responsible for metabolizing norepinephrine into DHMA. nih.gov This integration of host signal sensing (via QseC) with a metabolic pathway illustrates a sophisticated form of interkingdom signaling and transcriptional control. nih.govnih.gov This regulatory cascade allows E. coli to perceive host-derived norepinephrine and, in response, produce DHMA, which then acts as a potent chemoattractant and virulence signal for the wider bacterial community. nih.govnih.gov
Advanced Analytical Methodologies for Research on R 3,4 Dihydroxymandelic Acid
Liquid Chromatography-Based Techniques for Quantitative and Qualitative Analysis
Liquid chromatography stands as a cornerstone for the analysis of (R)-3,4-dihydroxymandelic acid and other catecholamine metabolites. Its versatility allows for both the quantification and the broader profiling of these hydrophilic compounds.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and selective method for the determination of catecholamines and their metabolites, including DHMA. rsc.orgnih.gov This technique is particularly advantageous for analyzing these compounds in biological fluids like plasma and urine, where they are present in very low concentrations. rsc.org The electrochemical detector offers the necessary sensitivity to measure basal levels of these analytes. nih.gov
A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used. nih.gov To enhance the retention of polar compounds like DHMA on such columns, ion-pairing reagents are often added to the mobile phase. However, the use of these reagents can have drawbacks, such as causing ion suppression in mass spectrometry. nih.gov
A method for the simultaneous determination of 3,4-dihydroxyphenylethylene glycol (DOPEG) and DHMA in plasma utilizes liquid chromatography with amperometric detection. nih.gov This method involves the extraction of the compounds from plasma using alumina, followed by separation on a reversed-phase column. nih.gov It is noted for its simplicity and selectivity, allowing for the determination of basal plasma levels with a relative standard deviation of 3%. nih.gov
| Parameter | Value | Reference |
| Technique | HPLC with Electrochemical Detection | rsc.orgnih.gov |
| Application | Quantitative analysis of DHMA in plasma and urine | rsc.orgnih.gov |
| Key Feature | High sensitivity for low concentration analytes | rsc.org |
| Extraction | Adsorption on alumina | nih.gov |
| Precision | 3% relative standard deviation for plasma analysis | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics Profiling
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in metabolomics, enabling the comprehensive profiling of a wide array of metabolites, including (R)-3,4-dihydroxymandelic acid, in biological samples. mdpi.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis and detection capabilities of mass spectrometry. nih.gov Untargeted metabolomics using LC-MS allows for the simultaneous analysis of hundreds to thousands of metabolites, providing a global snapshot of the metabolome. mdpi.comcsic.es
For metabolomics studies, ultra-high-performance liquid chromatography (UHPLC) is often coupled with high-resolution mass spectrometers like quadrupole-time-of-flight (QTOF) instruments. mdpi.com This combination offers excellent separation efficiency and accurate mass measurements, which are crucial for the identification of unknown compounds. csic.es The choice of chromatographic conditions, including the column and mobile phase, is critical for achieving optimal separation of a diverse range of metabolites. nih.gov While reversed-phase chromatography is common, challenges exist for highly polar analytes which may exhibit insufficient retention.
The data generated from LC-MS-based metabolomics is complex and requires sophisticated bioinformatics tools for processing, statistical analysis, and metabolite identification. csic.es Despite the challenges, LC-MS-based metabolomics provides invaluable insights into the biochemical pathways and physiological states of an organism. mdpi.com
| Parameter | Value | Reference |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | mdpi.com |
| Application | Metabolomics profiling | mdpi.com |
| Key Feature | Comprehensive analysis of a wide range of metabolites | csic.es |
| Instrumentation | UHPLC coupled with high-resolution mass spectrometry (e.g., QTOF) | mdpi.com |
| Benefit | Provides a global view of the metabolome | mdpi.com |
Column-Switching and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
To address the challenges of analyzing polar compounds like (R)-3,4-dihydroxymandelic acid, advanced chromatographic techniques such as column-switching and Hydrophilic Interaction Liquid Chromatography (HILIC) are employed. Column-switching HPLC is an effective sample preparation method that can simplify and shorten analytical run times, allowing for high sample throughput. nih.gov
HILIC has emerged as a preferred method for the analysis of polar compounds. It utilizes a hydrophilic stationary phase and a mobile phase with a high organic solvent content. rsc.org This setup allows for strong retention of hydrophilic compounds, overcoming the limitations of reversed-phase chromatography for such analytes. rsc.orgnih.gov HILIC offers good retention of catecholamines without the need for ion-pairing reagents, which also facilitates detection by mass spectrometry. nih.gov
The combination of HILIC with solid-phase extraction (SPE) provides orthogonal separation mechanisms, leading to cleaner samples and improved analytical results. nih.gov For instance, a mixed-mode weak cation exchange SPE can be used to extract catecholamines and their metabolites from plasma, followed by HILIC separation. waters.com This approach has been shown to result in low matrix effects and consistent recoveries. waters.com
| Technique | Stationary Phase | Mobile Phase | Application for (R)-DHMA | Advantages | Reference |
| Column-Switching HPLC | Varies | Varies | Automated sample clean-up and analysis | High throughput, reduced manual sample preparation | nih.gov |
| HILIC | Hydrophilic (e.g., bare silica, bonded amide, zwitterionic) | High organic content (e.g., acetonitrile) with aqueous buffer | Separation of polar catecholamine metabolites | Good retention of polar analytes without ion-pairing reagents, MS compatibility | rsc.orgnih.gov |
Spectrophotometric and Chemoenzymatic Assays for Reaction Monitoring
Spectrophotometric and chemoenzymatic assays provide alternative and often complementary methods for the analysis of (R)-3,4-dihydroxymandelic acid, particularly for monitoring enzymatic reactions. A method for the determination of DHMA and 3,4-dihydroxyphenylacetic acid in urine has been described, though the specific details of the abstract are limited. nih.gov
A sensitive radioenzymatic assay has been developed for the simultaneous determination of dihydroxymandelic acid, dihydroxyphenylglycol, and dihydroxyphenylacetic acid. nih.gov This assay utilizes the enzyme catechol-O-methyltransferase (COMT) and a radiolabeled methyl donor, S-adenosyl[methyl-3H]methionine. nih.gov The methylated products are then extracted, separated by thin-layer chromatography, and quantified. nih.gov This method has been applied to measure these metabolites in heart perfusion samples and rabbit plasma. nih.gov
Isotopic Labeling and Mechanistic Study Techniques
Isotopic labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. eurisotop.com In the context of (R)-3,4-dihydroxymandelic acid research, stable isotopes can be used as tracers to follow the metabolic fate of precursors and to quantify endogenous metabolites accurately. eurisotop.comscripps.edu The use of stable isotope-labeled internal standards is considered the gold standard for quantitative analysis by mass spectrometry, as it corrects for variations in sample preparation and instrument response. eurisotop.com
By introducing atoms with a different number of neutrons (e.g., deuterium, carbon-13, nitrogen-15) into precursor molecules, researchers can track the incorporation of these labels into downstream metabolites like DHMA. scripps.edu Analysis by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then reveal the extent and position of labeling, providing detailed insights into the biochemical transformations. eurisotop.comresearchgate.net This approach is invaluable for distinguishing between different metabolic routes and for understanding the regulation of catecholamine metabolism. eurisotop.com
Chemoenzymatic and Engineered Biosynthetic Pathways for R 3,4 Dihydroxymandelic Acid
Metabolic Engineering Strategies in Microbial Hosts (e.g., Escherichia coli)
Metabolic engineering of microbial hosts, particularly Escherichia coli, has proven to be a viable strategy for the de novo biosynthesis of aromatic chemicals, including derivatives of mandelic acid. nih.gov The core principle involves redesigning the organism's native metabolic networks to channel precursors from central metabolism, such as glucose, towards the desired product.
A key strategy for producing 3,4-dihydroxymandelic acid involves leveraging the host's aromatic amino acid pathway. researchgate.net For instance, researchers have successfully engineered E. coli for the glucose-based biosynthesis of 3,4-dihydroxymandelic acid. mdpi.com This was achieved by overexpressing a hydroxymandelate synthase gene sourced from Streptomyces coelicolor alongside the native hpaB and hpaC genes from E. coli. mdpi.com To enhance the availability of the direct precursor, 4-hydroxyphenylpyruvate, a mutant strain of E. coli MG1655 was developed. mdpi.com Through optimization of induction conditions, this engineered strain achieved a production titer of 240 mg·L⁻¹ in shake flask fermentations over 36 hours. mdpi.com
General strategies to improve the production of such compounds in E. coli often include:
Enhancing Precursor Supply : Modifying central carbon metabolism to increase the pool of precursors like phosphoenolpyruvate (B93156) and erythrose 4-phosphate, which feed into the shikimate pathway. kaist.ac.kr
Eliminating Competing Pathways : Deleting genes for pathways that divert precursors away from the target product. nih.gov
Overcoming Feedback Inhibition : Using feedback-resistant variants of key enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, to prevent the host cell from down-regulating the pathway. nih.govkaist.ac.kr
These systematic approaches, which combine the introduction of heterologous enzymes with the optimization of the host's native metabolic landscape, are crucial for achieving high-titer production of target molecules. mdpi.com
Enzyme Systems for Targeted Production (e.g., HpaB Monooxygenase)
The selection and engineering of specific enzymes are fundamental to the success of biosynthetic pathways. For the production of 3,4-dihydroxymandelic acid, the two-component 4-hydroxyphenylacetate-3-hydroxylase (4HPA3H) system is of particular importance. mdpi.com This enzyme system is composed of a monooxygenase subunit, HpaB, and an FAD oxidoreductase subunit, HpaC. mdpi.com
The HpaB component is a monooxygenase that catalyzes the critical ortho-hydroxylation step, converting a 4-hydroxyphenyl substrate into a 3,4-dihydroxyphenyl (catechol) compound. mdpi.com In the engineered pathway for 3,4-dihydroxymandelic acid, HpaB, in conjunction with HpaC, is responsible for converting 4-hydroxymandelic acid into the final product. mdpi.com The HpaC subunit's role is to supply the HpaB monooxygenase with the reduced FAD cofactor required for its catalytic activity. mdpi.com
The native HpaBC system from E. coli has been successfully utilized in engineered strains, demonstrating its efficiency in this conversion. mdpi.com The broad substrate specificity of some HpaB enzymes makes them valuable tools for biocatalysis, enabling the production of a variety of catechol derivatives. mdpi.com Research into the structure-activity relationship of HpaB is ongoing to improve its catalytic properties and expand its industrial applications. mdpi.com
Another native E. coli enzyme system, consisting of the primary amine oxidase TynA and the aromatic aldehyde dehydrogenase FeaB, is involved in metabolizing norepinephrine (B1679862) to 3,4-dihydroxymandelic acid. nih.gov This natural pathway highlights the inherent capabilities within microbial hosts that can be harnessed for targeted synthesis. nih.gov
Table 1: Key Enzymes and Their Roles in (R)-3,4-Dihydroxymandelic Acid Biosynthesis
| Enzyme System | Component Enzymes | Organism of Origin | Role in Pathway | Reference |
|---|---|---|---|---|
| 4-Hydroxyphenylacetate 3-Hydroxylase | HpaB (Monooxygenase), HpaC (Reductase) | Escherichia coli | Catalyzes the ortho-hydroxylation of 4-hydroxymandelic acid to 3,4-dihydroxymandelic acid. | mdpi.com |
| Hydroxymandelate Synthase | HmaS | Streptomyces coelicolor | Converts 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid. | mdpi.com |
| Monoamine Metabolism | TynA (Amine Oxidase), FeaB (Aldehyde Dehydrogenase) | Escherichia coli | Converts norepinephrine to 3,4-dihydroxyphenylglycolaldehyde, then to 3,4-dihydroxymandelic acid. | nih.gov |
Development of Synthetic Approaches for Specific Enantiomers
Achieving high enantiomeric purity is critical for the application of chiral molecules like (R)-3,4-dihydroxymandelic acid. While metabolic engineering can be designed to produce a specific enantiomer, chemoenzymatic and purely synthetic methods offer alternative routes.
Chemoenzymatic and Biocatalytic Approaches: The stereoselective reduction of α-keto acids is a powerful method for producing enantiomerically pure α-hydroxy acids. researchgate.net This can be accomplished using engineered dehydrogenases. For example, rationally designed mutants of D-lactate dehydrogenase have shown elevated activity toward unnatural keto-acid substrates. researchgate.net By coupling the biocatalytic reduction with a system for regenerating the necessary NADH cofactor, such as using formate (B1220265) dehydrogenase, target (R)-α-hydroxy carboxylic acids can be produced with high yields and excellent optical purity (>99% e.e.). researchgate.net This strategy provides a promising route for the synthesis of (R)-3,4-dihydroxymandelic acid from its corresponding precursor, 3,4-dihydroxyphenylglyoxylic acid.
Another strategy involves establishing a heterologous metabolism for polyhydroxyalkanoate (PHA) biosynthesis and degradation in E. coli. nih.gov This system naturally produces monomers in the (R)-configuration. By introducing the necessary PHA biosynthesis genes along with a PHA depolymerase gene, engineered E. coli can produce various enantiomerically pure (R)-hydroxycarboxylic acids from renewable resources like glucose. nih.gov
Chemical Synthesis Approaches: Traditional chemical synthesis can also be tailored to produce specific compounds. Methods have been developed for synthesizing 3,4-dihydroxymandelic acid by condensing glyoxylic acid with catechol. google.comgoogle.com One patented method describes a process where glyoxylic acid, sodium hydroxide, and catechol are reacted in the presence of a metal oxide and an organic alkaline compound. google.com By carefully controlling the pH (9-11) and temperature (10-40 °C), this approach reportedly improves the yield to 82.1% while minimizing the formation of by-products. google.com While this method produces a racemic mixture, it could potentially be combined with chiral resolution techniques or asymmetric catalysis to isolate the desired (R)-enantiomer.
Table 2: Summary of Production Strategies and Findings
| Strategy | Organism/Method | Key Genes/Reagents | Product | Titer/Yield | Reference |
|---|---|---|---|---|---|
| Metabolic Engineering | E. coli MG1655/ΔA | hmaS (S. coelicolor), hpaB, hpaC (E. coli) | 3,4-Dihydroxymandelic acid | 240 mg·L⁻¹ | mdpi.com |
| Chemical Synthesis | Glyoxylic acid method | Catechol, Glyoxylic acid, NaOH, Metal oxide | 3,4-Dihydroxymandelic acid | 82.1% yield | google.com |
| Biocatalysis | Engineered D-lactate dehydrogenase | Y52L mutant d-nLDH, Formate dehydrogenase | (R)-phenyllactic acid (example) | 99.0% yield, >99.9% e.e. | researchgate.net |
Frontiers in R 3,4 Dihydroxymandelic Acid Research: Emerging Areas and Unanswered Questions
Elucidation of Novel Metabolic Interactions and Networks
(R)-3,4-Dihydroxymandelic acid is a key node in the intricate network of norepinephrine (B1679862) metabolism. wikipedia.org In mammals, the primary pathway involves the action of monoamine oxidase (MAO) on norepinephrine, which generates an unstable aldehyde intermediate, 3,4-dihydroxymandelaldehyde (B87611). This intermediate is then rapidly converted to DHMA by aldehyde dehydrogenase. caymanchem.comhmdb.ca Subsequently, DHMA can be further metabolized by catechol-O-methyltransferase (COMT) to form vanillylmandelic acid (VMA), a major catecholamine metabolite often measured in clinical diagnostics. hmdb.ca
Studies have delineated distinct pathways within this network. For instance, research in rats has shown a dissociation between the metabolic routes leading to 3,4-dihydroxyphenylglycol (B133932) (DHPG) and DHMA. The formation of DHPG appears to be the predominant pathway within the presynaptic neuron following norepinephrine reuptake. nih.gov Inhibition of MAO-A has a more pronounced effect on reducing DHPG levels compared to DHMA, suggesting differential roles and regulation of the enzymes involved in their formation. nih.gov
A significant and novel dimension to DHMA metabolism is its interaction with the gut microbiota. Research has revealed that commensal bacteria, such as Escherichia coli, can produce DHMA from norepinephrine. caymanchem.comnih.govnih.gov This interkingdom metabolism highlights a complex interplay between host neurotransmitters and the resident microbial communities. The production of DHMA by gut microbes introduces a new layer to its physiological significance, extending beyond endogenous human metabolism to the host-microbiome axis. nih.gov
| Metabolic Transformation | Enzyme(s) Involved | Context |
| Norepinephrine → 3,4-Dihydroxymandelaldehyde | Monoamine Oxidase (MAO) | Endogenous human metabolism |
| 3,4-Dihydroxymandelaldehyde → 3,4-Dihydroxymandelic acid (DHMA) | Aldehyde Dehydrogenase | Endogenous human metabolism hmdb.ca |
| 3,4-Dihydroxymandelic acid (DHMA) → Vanillylmandelic Acid (VMA) | Catechol-O-methyltransferase (COMT) | Endogenous human metabolism hmdb.ca |
| Norepinephrine → 3,4-Dihydroxymandelic acid (DHMA) | Bacterial Enzymes (e.g., TynA, FeaB in E. coli) | Gut Microbiota Metabolism nih.gov |
Detailed Characterization of Stereoselective Molecular Mechanisms
The stereochemistry of 3,4-dihydroxymandelic acid is a critical yet underexplored aspect of its biology. The endogenous, biologically active form of norepinephrine in humans is the (R)-enantiomer, also known as (–)-norepinephrine. caymanchem.com Consequently, the metabolic cascade leading to DHMA originates from a specific stereoisomer. This intrinsic chirality suggests that the enzymatic processes involved in its formation are likely stereoselective.
The enzymes responsible for norepinephrine metabolism, such as monoamine oxidase and aldehyde dehydrogenase, must interact with a three-dimensional substrate. While direct studies detailing the stereospecificity of each step in (R)-DHMA formation are limited, evidence from related metabolic pathways provides a strong basis for inference. For example, the metabolism of other chiral amines, such as 3,4-methylenedioxymethamphetamine (MDMA), has been shown to be highly enantioselective, with different rates of metabolism for the (R)- and (S)-enantiomers. nih.gov This principle of stereoselective metabolism by shared enzyme families supports the hypothesis that the conversion of (R)-norepinephrine to DHMA is a stereochemically controlled process, preferentially yielding the (R)-enantiomer.
The development of synthetic methods to produce specific enantiomers, such as the stereoselective synthesis of related amino acids like (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, underscores the growing importance of stereochemistry in biological research. elsevierpure.com A complete understanding of (R)-DHMA's function requires a detailed characterization of how its stereocenter is formed and recognized by enzymes and receptors, which remains a key area for future investigation.
Exploration of its Signaling Roles in Complex Biological Systems
Beyond its role as a metabolic intermediate, (R)-DHMA has emerged as an important signaling molecule, particularly in the context of host-pathogen interactions and cellular defense.
One of its most well-characterized signaling functions is as a chemoattractant for bacteria. Enterohemorrhagic E. coli (EHEC), a significant foodborne pathogen, utilizes DHMA as a molecular beacon. nih.govnih.gov Research demonstrates that DHMA, produced by the host's commensal microbiota from norepinephrine, is a potent chemoattractant for EHEC. nih.gov This attraction is not merely for localization; DHMA also induces the expression of key virulence genes in EHEC, including those in the Locus of Enterocyte Effacement (LEE), which are crucial for attaching to intestinal epithelial cells. nih.gov This signaling is mediated, at least in part, by the bacterial adrenergic sensor kinase QseC, highlighting a sophisticated mechanism of interkingdom signaling where a host-derived metabolite is co-opted by a pathogen to enhance infection. nih.govnih.gov
In addition to its role in microbial signaling, DHMA is a powerful antioxidant. nih.gov Studies have shown that it possesses significant radical scavenging activity, in some assays demonstrating four-fold higher activity than standard antioxidants like ascorbic acid and tocopherol. nih.govebi.ac.uk It is a particularly potent scavenger of superoxide (B77818) radicals and can protect human primary fibroblasts from hydrogen peroxide-induced oxidative stress. nih.gov This antioxidant capacity suggests a protective signaling role for DHMA in mammalian tissues, particularly in areas of high metabolic activity and oxidative potential, such as the heart. nih.govebi.ac.uk
| Signaling Function | Biological System | Observed Effect |
| Chemoattraction & Virulence Induction | Enterohemorrhagic E. coli (EHEC) | Guides bacteria to infection sites; increases expression of virulence genes and attachment to host cells. nih.govnih.gov |
| Antioxidant Defense | Human Cells (Fibroblasts) | Protects against oxidative stress by scavenging free radicals like superoxide. nih.gov |
Advancements in Biosynthetic and Analytical Tools for Comprehensive Study
Progress in understanding the multifaceted roles of (R)-DHMA has been propelled by advancements in both its synthesis for research and the analytical methods used for its detection and quantification.
Biosynthetic Tools: The ability to synthesize specific forms of DHMA is crucial for mechanistic studies. A notable advancement is the chemoenzymatic synthesis of alpha-deuterated DHMA. ebi.ac.uk By replacing the proton on the alpha-carbon with deuterium, researchers were able to trace the atom through enzymatic reactions, providing strong evidence for the formation of a transient quinone methide intermediate during its oxidation. ebi.ac.uk Such isotopic labeling and stereoselective synthesis techniques are invaluable for elucidating complex reaction mechanisms that are otherwise difficult to observe.
Analytical Tools: A range of sophisticated analytical methods has been developed to measure DHMA in complex biological matrices like plasma and urine.
Liquid Chromatography with Electrochemical Detection (LC-ECD): This is a highly sensitive and selective method for the simultaneous determination of DHMA and related catecholamine metabolites like DHPG in plasma. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for the analysis of DHMA after chemical modification. The compound is often converted into its trimethylsilyl (B98337) (TMS) derivative to increase its volatility and allow for effective separation and detection. nist.gov
Enantioselective Separation Techniques: To address the critical question of stereochemistry, advanced methods are necessary. Capillary zone electrophoresis (CZE) using cyclodextrins as chiral selectors has proven effective for separating the enantiomers of related compounds like MDMA and its metabolites in urine. nih.gov The application of such enantioselective analytical methods is a crucial next step for distinguishing and quantifying (R)-DHMA versus (S)-DHMA in biological samples, which will be essential for understanding its stereoselective biological activities.
Potential for Biomarker Discovery in Metabolic Processes
The central role of (R)-DHMA in specific metabolic pathways makes it a promising candidate for biomarker discovery in various physiological and pathological states.
Given that DHMA is an intermediate in the pathway that produces VMA, it holds potential as a biomarker for neuroblastic tumors, such as neuroblastoma. wikipedia.org The diagnosis and monitoring of these tumors often rely on measuring elevated levels of catecholamine metabolites like VMA and homovanillic acid (HVA). As a direct precursor to VMA, the levels of DHMA could provide additional or more sensitive diagnostic information.
Furthermore, DHMA is implicated in certain inborn errors of metabolism. Its involvement in the tyrosine metabolism pathway suggests it could serve as a biomarker for disorders such as tyrosinemia type I. hmdb.ca
The discovery that DHMA is produced by the gut microbiota opens another avenue for biomarker development. nih.gov Levels of DHMA in feces or urine could potentially serve as a non-invasive biomarker for the composition and metabolic activity of the gut microbiome, or as an indicator of specific host-microbe interactions that are relevant in the context of intestinal health and infectious diseases.
| Potential Biomarker Application | Associated Condition/Process | Rationale |
| Neuroblastic Tumors | Neuroblastoma | As a direct precursor to Vanillylmandelic Acid (VMA), an established tumor marker. wikipedia.org |
| Inborn Errors of Metabolism | Tyrosinemia Type I | Involvement in the tyrosine metabolic pathway. hmdb.ca |
| Gut Microbiome Status | Host-Microbiome Interactions / Dysbiosis | Production by commensal bacteria reflects microbial metabolic activity. nih.gov |
Q & A
Q. How can researchers distinguish (R)-3,4-Dihydroxymandelic acid from its enantiomers or stereoisomers in experimental settings?
- Methodological Answer : Chiral separation techniques such as chiral HPLC or capillary electrophoresis are critical for distinguishing enantiomers. The (R)-isomer has a unique CAS registry number (64998-15-8) and InChIKey (RGHMISIYKIHAJW-SSDOTTSWSA-N), which can be validated via spectroscopic methods (e.g., circular dichroism) . For structural confirmation, compare experimental NMR or X-ray crystallography data with computational models (e.g., DFT-optimized geometries) .
Q. What is the role of (R)-3,4-Dihydroxymandelic acid in neurotransmitter metabolism?
- Methodological Answer : As a metabolite of norepinephrine and dopamine, its levels correlate with catecholamine turnover. Researchers can quantify it in biological samples (e.g., plasma, urine) using LC-MS/MS with MRM transitions optimized for m/z 184.15 (molecular ion) . To study enzymatic pathways, incubate tyrosine hydroxylase with (R)-3,4-DHM and measure inhibition via kinetic assays (e.g., reduced L-DOPA production) .
Q. What are the recommended analytical methods for detecting (R)-3,4-Dihydroxymandelic acid in complex matrices?
- Methodological Answer : Thin-layer chromatography (TLC) on RP-18W plates provides a cost-effective screening method, but lacks sensitivity for low-abundance samples . For higher precision, use UPLC coupled with electrochemical detection or high-resolution mass spectrometry. Validate methods with isotopically labeled internal standards (e.g., deuterated analogs) to account for matrix effects .
Advanced Research Questions
Q. How does (R)-3,4-Dihydroxymandelic acid modulate enzyme activity in neurotransmitter synthesis pathways?
- Methodological Answer : Its proposed role as a tyrosine hydroxylase inhibitor can be tested via competitive binding assays. Perform molecular docking simulations using the enzyme’s crystal structure (PDB ID: 2TOH) to identify binding sites. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) . Note that conflicting data on its efficacy may arise from stereochemical purity—ensure enantiomeric excess >99% via chiral chromatography .
Q. What experimental approaches are used to investigate the antioxidant properties of (R)-3,4-Dihydroxymandelic acid?
- Methodological Answer : Use in vitro assays such as DPPH radical scavenging or ORAC (oxygen radical absorbance capacity) to quantify antioxidant activity. For cell-based studies, expose neuronal cultures to oxidative stress inducers (e.g., H₂O₂) and measure ROS reduction via fluorescence probes (e.g., DCFH-DA). Correlate findings with theoretical calculations of dipole moments and HOMO-LUMO gaps, which influence electron-donating capacity .
Q. How can researchers resolve contradictions in reported physiological roles of (R)-3,4-Dihydroxymandelic acid (e.g., neuroprotection vs. oxidative stress induction)?
- Methodological Answer : Context-dependent effects may arise from concentration gradients or tissue-specific metabolism. Design dose-response studies across physiological ranges (nM–µM) and use metabolomic profiling (e.g., untargeted LC-MS) to identify co-occurring metabolites. For neuroblastoma models, compare (R)-3,4-DHM levels in tumor vs. healthy tissues via spatial metabolomics (MALDI imaging) .
Q. What computational tools are available to predict the physicochemical properties of (R)-3,4-Dihydroxymandelic acid?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict thermodynamic parameters (e.g., enthalpy of formation: -1802266.09 kJ/mol) and dipole moments (0.27 D). Compare results with experimental data from NIST Chemistry WebBook or spectroscopic databases . For solubility/logP predictions, use QSPR models trained on hydroxybenzoic acid analogs .
Data Contradictions and Validation Strategies
- Stereochemical Purity : Commercial sources often provide racemic mixtures (DL-forms), which may skew biological activity. Always verify enantiomeric purity using chiral columns (e.g., Chiralpak IA) .
- Metabolite Stability : Degradation under heat/moisture requires storage at -80°C in inert atmospheres. Include stability tests (e.g., accelerated aging at 40°C/75% RH) in experimental protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
